Reduced Hepatotoxicity Profile: 6:2 FTCA Exhibits Weak Liver Injury Compared to PFOA and 6:2 FTSA
A 28-day in vivo study in adult male mice (5 mg/kg/day oral exposure) directly compared the hepatotoxicity of 6:2 FTCA and 6:2 FTSA, two alternatives to legacy PFOA and PFOS. The study found that 6:2 FTCA caused no obvious liver injury and altered only 39 genes, in stark contrast to 6:2 FTSA which induced liver weight increase, inflammation, necrosis, and altered 412 genes [1]. The authors further concluded that 6:2 FTCA exhibited weak hepatotoxicity compared to the reported toxicity of legacy PFOA [1]. This quantitative difference in gene expression (39 vs. 412 genes) provides a clear, verifiable metric for selecting 6:2 FTCA when a lower hepatic impact profile is desired.
| Evidence Dimension | Hepatotoxicity: Number of significantly altered genes |
|---|---|
| Target Compound Data | 39 genes altered (6:2 FTCA) |
| Comparator Or Baseline | 412 genes altered (6:2 FTSA); PFOA reported as more toxic |
| Quantified Difference | 373 fewer genes altered by 6:2 FTCA vs. 6:2 FTSA |
| Conditions | Adult male mice, oral exposure at 5 mg/kg/day for 28 days |
Why This Matters
This data provides a quantitative basis for selecting 6:2 FTCA over 6:2 FTSA or PFOA in applications where minimizing hepatotoxic potential is a critical safety or regulatory consideration.
- [1] Sheng, N., Zhou, X., Zheng, F., Pan, Y., Guo, X., Guo, Y., … Dai, J. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. Archives of Toxicology, 91(8), 2909–2919. https://doi.org/10.1007/s00204-016-1917-2 View Source
